(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid
Description
Contextual Significance of Pyrrolidine-3-carboxylic Acid Scaffolds in Chiral Organic Synthesis
The pyrrolidine (B122466) ring is a foundational structural motif in chemistry and biology. chemheterocycles.com It is the core of the amino acid proline and is found in numerous alkaloids and pharmaceutical drugs. researchgate.net In the field of chiral organic synthesis, pyrrolidine derivatives have gained prominence primarily in two roles: as chiral building blocks and as organocatalysts. mdpi.com
As building blocks, their rigid conformational nature allows for the precise spatial arrangement of functional groups, which is critical for biological activity and for directing the stereochemical outcome of subsequent reactions. rsc.org Pyrrolidine-containing compounds are utilized in the synthesis of drugs for a wide range of therapeutic areas. researchgate.net
The emergence of asymmetric organocatalysis has further elevated the status of chiral pyrrolidines. mdpi.com Derivatives of proline and other pyrrolidines are among the most powerful organocatalysts, capable of promoting a variety of chemical transformations with high levels of enantioselectivity. nih.gov The carboxylic acid group, particularly at the 3-position, has been shown to be crucial for catalysis and stereocontrol in reactions such as the anti-Mannich-type reaction. researchgate.netlab-chemicals.com This functional group can participate in hydrogen bonding and proton transfer, activating substrates and controlling the geometry of the transition state. lab-chemicals.com
The Role of Defined Stereochemistry: Focus on the (3R,4S) Configuration
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount in determining the function of chiral molecules, from their interaction with biological receptors to their efficacy as catalysts. The chemical and biological properties of substituted pyrrolidines are highly dependent on the relative stereochemistry of their substituents.
The designation (3R,4S) for 4-(p-Tolyl)pyrrolidine-3-carboxylic acid specifies the absolute configuration at the two stereocenters, C3 and C4. This particular arrangement places the carboxylic acid group and the p-tolyl group on opposite faces of the pyrrolidine ring, a configuration known as trans. lab-chemicals.com This trans arrangement minimizes steric hindrance between the two bulky substituents, which often results in greater thermodynamic stability compared to the corresponding cis isomer.
The defined trans stereochemistry has significant implications:
Conformational Control: The rigid trans geometry locks the molecule into a predictable conformation. This pre-organization is highly advantageous when the molecule is used as a ligand for a metal catalyst or as a chiral building block, as it reduces conformational flexibility and can lead to higher stereoselectivity in chemical reactions. lab-chemicals.com
Biological Activity: In medicinal chemistry, the specific spatial orientation of functional groups is critical for binding to target proteins and enzymes. It is common for one stereoisomer of a drug to be highly active while others are inactive or even detrimental. The trans configuration of compounds like this can dictate a specific binding mode.
Catalytic Applications: When used in catalysis, the trans arrangement ensures that the functional groups are positioned in a specific spatial relationship, which is essential for creating a well-defined chiral environment to influence the outcome of a reaction.
Evolution of Synthetic Strategies for Chiral Pyrrolidine Derivatives
The synthesis of enantiomerically pure pyrrolidines has been a long-standing goal in organic chemistry, leading to the development of numerous synthetic strategies over the years. These methods have evolved from classical approaches to more sophisticated modern catalytic techniques.
Early methods often relied on the use of the "chiral pool," employing naturally occurring chiral starting materials like the amino acid L-proline or pyroglutamic acid. researchgate.net These substrates already contain the pyrrolidine ring with defined stereocenters, which can then be chemically modified.
A major advancement in the field was the development of cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.org This powerful method allows for the direct construction of the pyrrolidine ring with control over the relative stereochemistry of the substituents.
More recently, organocatalytic methods have become a cornerstone for synthesizing chiral pyrrolidines. Asymmetric Michael additions, for example, have been developed to create substituted pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity in just a few steps.
For the specific class of trans-3,4-disubstituted pyrrolidines, such as (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid, targeted synthetic routes are required. A practical and efficient synthesis has been established for the closely related analogue, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, which provides a likely blueprint for the synthesis of the p-tolyl derivative. lab-chemicals.com This multi-step synthesis demonstrates a modern approach that builds the molecule from acyclic precursors, as detailed below.
| Step | Starting Materials | Key Transformation(s) | Product |
| 1 | (R)-Styrene oxide, 3-(Benzylamino)propionitrile | Ring-opening of epoxide | Chiral amino alcohol intermediate |
| 2 | Intermediate from Step 1 | Aziridinium (B1262131) ion formation and regioselective chlorination | Chloroamine intermediate |
| 3 | Intermediate from Step 2 | Nitrile anion cyclization | Protected pyrrolidine nitrile |
| 4 | Intermediate from Step 3 | Hydrolysis of nitrile | (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid |
This table outlines a plausible synthetic route for this compound based on the reported synthesis of its phenyl analogue. lab-chemicals.com
This synthetic pathway highlights the strategic use of stereospecific reactions to install the desired chiral centers and construct the heterocyclic ring system efficiently. lab-chemicals.com Such advanced synthetic strategies are crucial for accessing complex chiral molecules like this compound for further study and application.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQPSPEVRFBRQ-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3r,4s 4 P Tolyl Pyrrolidine 3 Carboxylic Acid and Its Stereoisomers
Retrosynthetic Disconnections and Strategic Planning for Pyrrolidine-3-carboxylic Acid Core
The retrosynthetic analysis of the (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid core reveals several strategic disconnections that pave the way for various synthetic strategies. A primary approach involves the disconnection of the pyrrolidine (B122466) ring itself, leading to acyclic precursors that can be cyclized.
One of the most powerful and convergent strategies for constructing the trans-3,4-disubstituted pyrrolidine core is through a [3+2] cycloaddition reaction . nih.gov This approach disconnects the C2-C3 and C4-C5 bonds of the pyrrolidine ring, identifying an azomethine ylide and an activated alkene as the key synthons. For the target molecule, this translates to a reaction between an azomethine ylide and a p-tolyl-substituted α,β-unsaturated ester. The stereochemistry of the final product is controlled by the geometry of the alkene and the facial selectivity of the cycloaddition.
Another effective retrosynthetic strategy involves the formation of one of the C-C bonds within the ring in the final step, typically through an intramolecular cyclization . A notable example is the disconnection of the C3-C4 bond, leading to a linear precursor containing a nitrile group and a leaving group. The key bond formation is then achieved via an intramolecular nitrile anion cyclization. nih.gov This method offers excellent control over the stereochemistry at the C4 position through inversion of a pre-existing stereocenter.
A third general approach involves the functionalization of a pre-existing pyrrolidine or pyrrole (B145914) ring . For instance, a suitably substituted pyrrole can be synthesized and then diastereoselectively reduced to the desired pyrrolidine. acs.orgresearchgate.net The stereochemical outcome of the reduction is often directed by existing stereocenters on the substituents.
These retrosynthetic strategies are summarized in the following table:
| Disconnection Strategy | Key Bond Formations | Precursors |
| [3+2] Cycloaddition | C2-C3 and C4-C5 | Azomethine ylide, α,β-unsaturated ester |
| Intramolecular Cyclization | C3-C4 or other C-C/C-N bond | Acyclic amino nitrile with a leaving group |
| Ring Reduction | Hydrogenation of C=C bonds | Substituted pyrrole |
Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound
Achieving the desired (3R,4S) stereochemistry with high enantiomeric excess is paramount. Several asymmetric strategies have been developed to this end, including the use of chiral auxiliaries, enantioselective catalysis, and diastereoselective ring-closing reactions.
Chiral Auxiliary-Mediated Cycloaddition Reactions
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing 4-arylpyrrolidine-3-carboxylic acids, a chiral auxiliary can be attached to the α,β-unsaturated ester dipolarophile in a [3+2] cycloaddition reaction.
A practical application of this is seen in the synthesis of a series of 4-aryl-N-benzylpyrrolidine-3-carboxamides. nih.gov Although the initial cycloaddition reaction produces a racemic mixture of the trans isomers, a chiral auxiliary is employed for resolution. Specifically, after the initial pyrrolidine formation, the ester is hydrolyzed to the carboxylic acid, which is then coupled to a chiral auxiliary, such as (S)-benzyloxazolidinone. This creates a mixture of diastereomers that can be separated by chromatography. Subsequent removal of the chiral auxiliary affords the enantiomerically pure carboxylic acids. nih.gov
Table of Chiral Auxiliaries in Pyrrolidine Synthesis
| Chiral Auxiliary | Type of Reaction | Role of Auxiliary | Reference |
| (S)-Benzyloxazolidinone | Amide coupling after cycloaddition | Diastereomeric resolution | nih.gov |
| Evans Oxazolidinones | Alkylation, Aldol (B89426) reactions | Control of stereochemistry at α- and β-positions of carbonyl | wikipedia.org |
| Camphorsultam | Various reactions | High stereochemical control | wikipedia.org |
| Pseudoephedrine | Alkylation of amides | Diastereoselective alkylation | wikipedia.org |
Enantioselective Catalysis in Pyrrolidine Ring Formation
Enantioselective catalysis offers a more atom-economical approach to establishing stereocenters, as a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of substituted pyrrolidines.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. unibo.itnih.gov For the synthesis of the 4-aryl-pyrrolidine-3-carboxylic acid framework, organocatalytic asymmetric Michael additions are particularly relevant. rsc.orgnih.gov
In this approach, a chiral amine catalyst, often derived from proline, is used to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, an organocatalyst can mediate the Michael addition of an aldehyde to a nitroolefin, which can then be further elaborated to the pyrrolidine ring. nih.gov While not a direct cyclization, this method establishes the key stereocenters in the acyclic precursor with high enantioselectivity, which can then be cyclized in a subsequent step. Bifunctional thiourea (B124793) catalysts have also been shown to be effective in Michael/acyl transfer reactions involving 4-arylidenepyrrolidine-2,3-diones, yielding products with good enantioselectivities. beilstein-journals.orgbeilstein-archives.org
Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations leading to pyrrolidines. acs.org Catalytic asymmetric [3+2] cycloadditions of azomethine ylides are a prominent example. nih.govmsu.edu In these reactions, a chiral ligand coordinates to a metal salt (e.g., copper or silver) to form a chiral catalyst that directs the facial selectivity of the cycloaddition. This allows for the direct formation of enantiomerically enriched pyrrolidines with multiple stereocenters.
Palladium-catalyzed reactions, such as the intramolecular aza-Wacker-type cyclization, have also been developed for the synthesis of related aza-bicyclic structures, demonstrating the potential of this metal in C-N bond formation. nih.gov
Comparison of Catalytic Methods
| Catalytic Method | Catalyst Type | Key Transformation | Advantages |
| Organocatalysis | Chiral amines (e.g., prolinol derivatives), thioureas | Asymmetric Michael addition | Metal-free, mild conditions |
| Metal Catalysis | Chiral ligand-metal complexes (e.g., Cu, Pd, Rh) | Asymmetric [3+2] cycloaddition, C-H amination | High turnover numbers, broad substrate scope |
Diastereoselective Control in Ring-Closing Strategies
When an acyclic precursor already contains one or more stereocenters, the formation of the pyrrolidine ring can proceed with high diastereoselectivity, controlled by the existing stereochemistry.
A prime example is the enantioselective nitrile anion cyclization strategy. nih.gov In the synthesis of a (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, a catalytic asymmetric reduction of a ketone precursor establishes the stereocenter at what will become the C4 position of the pyrrolidine. This stereocenter then directs the subsequent intramolecular 5-exo-tet cyclization of the nitrile anion, leading to the formation of the pyrrolidine ring with clean inversion of configuration at the C4 center. This substrate-controlled diastereoselectivity results in a highly enantioenriched product. nih.gov
Another strategy involves the diastereoselective reduction of a substituted pyrrole. acs.orgresearchgate.net The hydrogenation of the pyrrole ring, often using a heterogeneous catalyst, can be directed by a chiral center on a substituent, leading to the formation of the pyrrolidine with high diastereoselectivity.
Furthermore, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with excellent diastereoselectivity, where the stereochemical outcome is dependent on the substitution pattern of the starting alkene. nih.gov
Convergent and Divergent Synthetic Routes
The synthesis of polysubstituted pyrrolidines such as this compound and its stereoisomers can be approached through various strategic plans, broadly categorized as convergent or divergent.
A divergent synthesis often begins from a common, readily available chiral precursor, which is systematically modified to yield a library of related compounds. In the context of pyrrolidine synthesis, natural amino acids like L-proline and (2S,4R)-4-hydroxyproline are frequently employed as starting points. nih.govmdpi.com This "chiral pool" approach leverages the inherent stereochemistry of the starting material to build more complex targets. nih.govmdpi.com Functional group manipulation at various positions on the existing pyrrolidine ring allows for the generation of different stereoisomers and analogs from a single chiral source. mdpi.com
In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For the pyrrolidine core, the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene (a dipolarophile) is a powerful convergent method. acs.orgnih.gov This strategy constructs the substituted five-membered ring in a single, often highly stereocontrolled, step. acs.org For instance, the reaction of an azomethine ylide, such as one generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, with a trans-alkenyl ester derivative can produce 3,4-disubstituted pyrrolidines. nih.gov The stereochemistry of the substituents at the 3- and 4-positions of the resulting pyrrolidine is directly correlated with the geometry of the alkene used, making this a highly versatile method for accessing specific stereoisomers. nih.gov
Another prominent strategy, which can be considered a linear sequence rather than a classic convergent route, involves building the molecule from acyclic precursors. A practical synthesis for the closely related analog (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid was developed starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile. researchgate.net This multi-step process involves the key formation of an aziridinium (B1262131) ion, followed by a stereospecific and regioselective chlorination and subsequent cyclization with a nitrile anion, demonstrating a highly controlled construction of the desired trans stereochemistry. researchgate.net
Optimization of Reaction Conditions for Yield and Stereoselectivity
Achieving high yield and, critically, precise stereochemical control are paramount in the synthesis of chiral compounds. Optimization of reaction parameters is essential for directing the reaction towards the desired (3R,4S) stereoisomer.
In 1,3-dipolar cycloaddition reactions, the stereochemical outcome is highly dependent on the reaction conditions. The choice of catalyst, such as a Lewis acid or a protic acid like trifluoroacetic acid (TFA), can significantly influence the reaction's efficiency and selectivity. nih.gov The relative orientation of the substituents in the dipolarophile largely dictates the cis or trans configuration of the final product. nih.gov For example, using a trans-alkene typically leads to the formation of a trans-substituted pyrrolidine. nih.gov
Asymmetric hydrogenation is another critical transformation where conditions must be finely tuned. This method was utilized in an alternative approach to a 3,4-disubstituted pyrrolidine, where a highly selective asymmetric hydrogenation produced a cis-(S,S) intermediate. researchgate.net The success of such reactions hinges on the choice of the chiral catalyst (e.g., complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands), hydrogen pressure, solvent, and temperature. These parameters collectively influence the diastereomeric excess (de) or enantiomeric excess (ee) of the product.
Furthermore, the use of chiral auxiliaries provides another avenue for stereochemical control. For example, 1,3-dipolar cycloadditions can be performed with chiral acrylamides derived from optically pure auxiliaries like 4-phenyloxazolidinone. researchgate.net These reactions often proceed with excellent diastereoselectivity, and the auxiliary can be removed in a subsequent step. researchgate.netresearchgate.net The optimization of base and solvent is crucial in these steps, as exemplified by the use of potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) to achieve high Z-selectivity in certain Wittig-type reactions. researchgate.net
The following table summarizes key optimization parameters for stereoselective reactions in pyrrolidine synthesis.
| Reaction Type | Key Parameter | Effect on Outcome | Example/Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Dipolarophile Geometry | Determines cis/trans stereochemistry of the product. | A trans-alkene yields a trans-pyrrolidine. nih.gov |
| 1,3-Dipolar Cycloaddition | Catalyst | Influences reaction rate and selectivity. | Trifluoroacetic acid (TFA) is often used as a catalyst. nih.gov |
| Asymmetric Hydrogenation | Chiral Catalyst | Controls the enantioselectivity, leading to high 'ee' or 'de'. | Chiral Rhodium or Ruthenium complexes are commonly used. researchgate.net |
| Auxiliary-Controlled Addition | Chiral Auxiliary | Directs the stereochemical course of the reaction. | 4-phenyloxazolidinone can be used for excellent diastereoselectivity. researchgate.net |
Identification and Utilization of Key Chiral Building Blocks and Precursors
The strategic selection of starting materials is fundamental to the successful synthesis of a specific enantiomer or diastereomer. The synthesis of this compound can be approached by leveraging either pre-existing chirality in cyclic systems or by introducing it from acyclic precursors. nih.govmdpi.com
Chiral Pool Synthesis
This approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. The most common precursors for pyrrolidine synthesis are the amino acids L-proline and its derivative, (2S,4R)-4-hydroxyproline. nih.govmdpi.com These molecules provide a robust pyrrolidine framework with defined stereocenters. The synthesis then proceeds through the functionalization of this existing core. For example, (S)-prolinol, which is readily prepared by the reduction of L-proline, serves as a versatile starting point for numerous pyrrolidine-containing targets. nih.gov This strategy is advantageous as it avoids the need for a de novo asymmetric synthesis of the heterocyclic ring.
Synthesis from Acyclic Chiral Precursors
An alternative to the chiral pool is the construction of the pyrrolidine ring from non-cyclic, but still chiral, starting materials. This method offers flexibility in introducing a wider variety of substituents. A key example is the synthesis of the analog (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid from (R)-styrene oxide. researchgate.net In this case, the stereocenter in the commercially available epoxide directs the stereochemical outcome of the subsequent ring-forming reactions, ultimately leading to the desired trans-3,4-disubstituted product. researchgate.net This highlights how chirality from a simple, acyclic molecule can be effectively transferred to create a more complex cyclic system with multiple stereocenters. Chiral alcohols, amines, and carboxylic acids are all important classes of building blocks for these types of syntheses.
The table below lists key chiral precursors and their role in pyrrolidine synthesis.
| Chiral Precursor | Classification | Synthetic Utility | Reference |
|---|---|---|---|
| L-Proline | Chiral Pool (Cyclic) | Provides a foundational (S)-configured pyrrolidine ring. | nih.govmdpi.com |
| (2S,4R)-4-Hydroxyproline | Chiral Pool (Cyclic) | Offers a functionalized pyrrolidine core with two defined stereocenters. | nih.govmdpi.com |
| (S)-Prolinol | Chiral Pool (Cyclic) | A reduced form of proline, used as a versatile intermediate. | nih.gov |
| (R)-Styrene oxide | Acyclic Precursor | Introduces a defined stereocenter for building the pyrrolidine ring stereoselectively. | researchgate.net |
| 4-Phenyloxazolidinone | Chiral Auxiliary | Temporarily attached to a reactant to direct stereoselective bond formation. | researchgate.net |
Applications of 3r,4s 4 P Tolyl Pyrrolidine 3 Carboxylic Acid in Complex Molecule Construction
Role as Chiral Scaffolds in the Synthesis of Non-Racemic Compounds
The inherent stereochemistry of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid makes it an invaluable chiral scaffold for the synthesis of enantiomerically pure complex molecules. mdpi.comnih.gov A chiral scaffold is a core molecular framework that imparts its stereochemical information to a new, larger molecule during synthesis. The defined trans configuration of the p-tolyl group at C-4 and the carboxylic acid group at C-3 provides a rigid template that directs the approach of reagents, thereby controlling the stereochemistry of newly formed chiral centers.
This principle is widely applied in drug discovery, where the three-dimensional structure of a molecule is critical for its biological activity. nih.govmdpi.com By using this pyrrolidine (B122466) derivative as a starting material, chemists can build upon its existing stereocenters to generate a library of non-racemic compounds. For instance, the pyrrolidine ring is a key component in potent agonists for peroxisome proliferator-activated receptors (PPARs), which are important in regulating glucose metabolism. nih.gov The specific stereochemistry, such as the cis-3R,4S configuration in related derivatives, is crucial for achieving the desired agonistic activity. nih.gov The use of such chiral building blocks circumvents the need for challenging and often inefficient resolution of racemic mixtures later in the synthetic sequence.
Precursors for Further Derivatization and Functionalization
The structure of this compound offers multiple points for chemical modification, making it a versatile precursor for a wide range of derivatives. The secondary amine, the carboxylic acid, and the aromatic tolyl group can all be selectively functionalized to create diverse molecular architectures.
N-Substitution Strategies and their Impact on Molecular Architecture
The secondary amine of the pyrrolidine ring is a key site for derivatization. N-substitution not only alters the physical properties of the molecule, such as solubility and basicity, but also introduces new functional groups that can participate in further reactions or interact with biological targets. A common strategy is the introduction of a bulky protecting group, such as the tert-butyl group, which can influence the conformation of the pyrrolidine ring and direct the stereochemical outcome of subsequent reactions. nih.gov For example, the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid utilizes a t-butylamine displacement as a key step, highlighting the feasibility of introducing sterically demanding groups at the nitrogen position. nih.gov
| N-Substituent Strategy | Example Group | Impact on Molecular Architecture |
| Steric Shielding/Direction | tert-Butyl (Boc) | Influences ring conformation, directs stereochemistry of reactions at other positions. nih.gov |
| Pharmacophore Introduction | Peptide Chains | Creates hybrid molecules with potential for specific biological interactions. nih.gov |
| Catalyst Scaffolding | Benzyl, Tosyl | Serves as an anchor or protecting group during the synthesis of chiral catalysts. nih.govorganic-chemistry.org |
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be converted into a wide variety of other functionalities. nih.gov Standard transformations include esterification, amidation, reduction to an alcohol, or conversion into a ketone. These modifications are crucial for building more complex molecular structures and for modulating the pharmacological properties of the resulting compounds.
For example, converting the carboxylic acid to an ester or an amide is a common step in the synthesis of prodrugs, where the modification can improve oral bioavailability or alter the drug's distribution in the body. researchgate.netnih.gov The synthesis of pyrrolidine-based catalysts often involves the modification of this group to fine-tune the catalyst's activity and selectivity. rsc.org Furthermore, the carboxylic acid can be used as a handle for solid-phase synthesis, allowing for the efficient construction of compound libraries.
| Modification | Resulting Functional Group | Potential Application |
| Esterification | Ester | Prodrug synthesis, synthetic intermediate. nih.gov |
| Amidation | Amide | Creation of peptide-like structures, introduction of H-bonding groups. |
| Reduction | Alcohol | Precursor for further functionalization (e.g., ethers, halides). |
| Reaction with organometallics | Ketone | Introduction of new carbon-carbon bonds. |
Elaboration of the p-Tolyl Substituent
The p-tolyl group provides another site for structural diversification. While reactions directly modifying this group on the intact pyrrolidine core are less common, the synthesis can start from elaborated tolyl precursors. Alternatively, standard aromatic substitution reactions could potentially be employed on the pyrrolidine scaffold, provided the other functional groups are suitably protected.
Strategies for elaboration could include:
Benzylic Functionalization: The methyl group of the tolyl substituent can be halogenated or oxidized to introduce new functional groups such as an alcohol, aldehyde, or carboxylic acid.
Aromatic Substitution: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) could be performed on the aromatic ring to introduce additional substituents, although directing effects and the potential for side reactions would need to be carefully considered.
Cross-Coupling Reactions: If a halogenated analog (e.g., p-bromophenyl) is used in the synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. The synthesis of analogs with different aryl groups, such as o-tolyl or difluorophenyl, has been demonstrated, showing the feasibility of varying this substituent. nih.govchemscene.com
Utilization in Asymmetric Synthesis of Diverse Heterocycles
This compound serves as a chiral starting material for the asymmetric synthesis of other, often more complex, heterocyclic systems. whiterose.ac.ukrsc.org The pyrrolidine ring can be used as a template, with its stereocenters directing the formation of new rings, or it can be chemically transformed into a different heterocyclic core.
One common strategy involves using the existing functional groups—the amine and the carboxylic acid—to build a new ring fused to the pyrrolidine core. For example, the carboxylic acid and the nitrogen could be incorporated into a new lactam ring, forming a bicyclic system. Such rigid, conformationally constrained structures are highly sought after in drug design. mdpi.com The synthesis of polyfunctionalized pyrrolidines often proceeds through domino or multi-component reactions where the stereochemistry is controlled by the chiral precursor or a chiral catalyst derived from a similar scaffold. whiterose.ac.uk The development of catalytic asymmetric methods, such as 1,3-dipolar cycloadditions, has provided powerful tools for constructing substituted pyrrolidines, which can then be elaborated into other heterocyclic structures. whiterose.ac.uknih.gov
Stereochemical Analysis and Control in the Synthesis of 3r,4s 4 P Tolyl Pyrrolidine 3 Carboxylic Acid
Methodologies for Stereochemical Assignment (e.g., NMR, X-ray Crystallography)
The unambiguous determination of the relative and absolute stereochemistry of 4-aryl-pyrrolidine-3-carboxylic acids and their intermediates is crucial. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the relative stereochemistry of substituents on the pyrrolidine (B122466) ring. For 3,4-disubstituted pyrrolidines, the coupling constants (³J) between the protons at C3 and C4 can provide valuable information about their dihedral angle, which in turn helps to distinguish between cis and trans isomers. In many cases, the coupling constants for trans protons are significantly different from those for cis protons. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons. For instance, in a trans-disubstituted pyrrolidin-2-one, the absence of an NOE between the protons at C3 and C4 would support the trans configuration. researchgate.net
X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive evidence for the stereochemical structure of a crystalline compound. This technique allows for the precise determination of the three-dimensional arrangement of atoms in a molecule, thereby unambiguously confirming both the relative and absolute stereochemistry. For example, the configuration of cycloadducts in the synthesis of substituted pyrrolidines has been confirmed by X-ray crystallography. researchgate.net In the context of developing novel antimalarial agents, the stereochemistry of a 4-aryl-pyrrolidine derivative was crucial, and its investigation relied on robust analytical methods to confirm the structure of the desired enantiomer. nih.gov
Diastereoselectivity and Enantioselectivity in Synthetic Steps
Achieving high levels of diastereoselectivity and enantioselectivity is a key challenge in the synthesis of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid and its analogs. Various synthetic strategies have been developed to control the formation of the desired stereoisomer.
Diastereoselective Synthesis: The synthesis of 3,4-disubstituted pyrrolidines often proceeds through cycloaddition reactions or Michael additions where the facial selectivity of the attack determines the diastereomeric outcome. A common and effective method for synthesizing trans-3,4-disubstituted pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide to a trans-α,β-unsaturated ester. This reaction is known to be stereospecific, leading to the formation of the trans isomer as a racemic mixture. nih.gov In some cases, alkylation of a chiral lactam precursor can also proceed with high diastereoselectivity to afford trans-disubstituted products. researchgate.net
Enantioselective Synthesis: To obtain enantiomerically pure products, asymmetric synthesis is employed. This can be achieved through several approaches:
Chiral auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical course of a reaction. For instance, chiral α,β-unsaturated N-acyloxazolidinones have been used in 1,3-dipolar cycloaddition reactions to yield chiral trans-3,4-disubstituted pyrrolidines. researchgate.net
Catalytic asymmetric reactions: The use of chiral catalysts is a highly efficient way to induce enantioselectivity. Organocatalysis, for example, has been successfully applied to the synthesis of pyrrolidine-3-carboxylic acid derivatives. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Similarly, direct catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitroolefins using a chiral pyrrolidine-based catalyst can lead to the formation of chiral 3,4-disubstituted pyrrolidines. researchgate.net Another approach involves a highly selective asymmetric hydrogenation to create a cis-(S,S)-3,4-disubstituted pyrrolidine, which is then converted to the trans isomer through an amide formation step that proceeds with simultaneous inversion of the carboxy stereocenter. researchgate.net
A summary of enantioselective methods is presented below:
| Method | Key Features | Typical Outcome |
|---|---|---|
| Chiral Auxiliary | Attachment of a chiral molecule to the substrate to guide the reaction. | High diastereoselectivity, which after removal of the auxiliary, yields an enantiomerically enriched product. |
| Organocatalysis | Use of small chiral organic molecules to catalyze the reaction. | High enantiomeric excess (ee) in Michael additions and other reactions. |
| Asymmetric Hydrogenation | Use of a chiral catalyst for the stereoselective addition of hydrogen. | Can produce specific diastereomers with high enantiopurity. |
Factors Influencing Stereochemical Outcome (e.g., Catalyst Structure, Solvent Effects, Temperature)
The stereochemical outcome of a synthetic reaction is often sensitive to various parameters. Careful optimization of these factors is crucial for maximizing the yield of the desired stereoisomer.
Catalyst Structure: In catalytic asymmetric reactions, the structure of the catalyst is the primary determinant of stereoselectivity. The chiral environment created by the catalyst directs the approach of the reactants, favoring the formation of one enantiomer over the other. For example, in the asymmetric Michael reaction of α,α-disubstituted aldehydes with β-nitroalkenes, a novel pyrrolidine-camphor organocatalyst in the presence of benzoic acid was shown to be highly efficient, providing the desired products with high enantioselectivities. researchgate.net The steric and electronic properties of the catalyst, as well as its ability to form key interactions with the substrates, are critical.
Solvent Effects: The choice of solvent can significantly impact both the rate and the stereoselectivity of a reaction. Solvents can influence the stability of transition states and intermediates, and their polarity and coordinating ability can affect the conformation of both the catalyst and the substrates. In a study on palladium-catalyzed synthesis, a range of solvents including 1,4-dioxane, acetonitrile (B52724) (MeCN), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) (EtOH) were screened. It was found that the environmentally friendly EtOH proved to be the most efficient reaction medium for the desired transformation. beilstein-journals.org
Temperature: Temperature is another critical factor that can influence the stereoselectivity of a reaction. Lowering the reaction temperature often leads to higher stereoselectivity, as it increases the energy difference between the diastereomeric transition states. However, this can also lead to a decrease in the reaction rate. Therefore, a balance must be struck between selectivity and reaction time.
The table below summarizes the effect of various palladium catalysts on the yield of a model reaction, illustrating the importance of catalyst selection. beilstein-journals.org
| Catalyst | Yield (%) |
|---|---|
| PdCl₂(PPh₃)₂ | 85 |
| Pd(PPh₃)₄ | 74 |
| Pd/C | 66 |
| Pd(OAc)₂ | 77 |
| PdCl₂ | 91 |
Resolution Techniques for Enantiomeric Separation (if applicable from broader context of pyrrolidine acids)
When a synthetic route produces a racemic mixture, a resolution step is necessary to separate the enantiomers. For chiral carboxylic acids like this compound, several resolution techniques can be applied.
Formation of Diastereomeric Salts: A classical and widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid.
Chiral Derivatization and Chromatography: Another common approach is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent. These diastereomers can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or silica (B1680970) gel chromatography. For example, in the synthesis of 4-aryl-pyrrolidine derivatives, a racemic carboxylic acid was coupled to an (S)-benzyloxazolidinone chiral auxiliary. The resulting diastereomers were then successfully separated by silica gel chromatography. nih.gov After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. A novel chiral derivatization reagent, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), has been developed for the enantiomeric separation of chiral carboxylic acids by reversed-phase HPLC. bohrium.com
The resolution of a racemic 4-aryl-pyrrolidine-3-carboxylic acid is exemplified by the following process: nih.gov
Coupling of the racemic acid with a chiral auxiliary (e.g., (S)-benzyloxazolidinone).
Separation of the resulting diastereomers by column chromatography.
Hydrolysis of the separated diastereomers to yield the individual enantiomers of the carboxylic acid.
This approach has proven effective in obtaining the desired (3R,4S) enantiomer in high purity. nih.gov
Theoretical and Mechanistic Investigations of 3r,4s 4 P Tolyl Pyrrolidine 3 Carboxylic Acid Chemistry
Computational Studies on Reaction Pathways and Transition States
Elucidation of Chiral Induction Mechanisms in Asymmetric Transformations
The chiral nature of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid suggests its potential application as a chiral catalyst or auxiliary in asymmetric synthesis. However, specific studies elucidating the mechanisms of chiral induction are not documented. Mechanistic studies, often involving kinetic analysis, isotopic labeling, and computational modeling, are crucial for understanding how the stereochemical information from the catalyst is transferred to the product. The absence of such research for this particular compound limits the rational design of new synthetic methodologies that could leverage its specific stereochemistry.
Structure-Reactivity and Structure-Selectivity Relationships in Catalytic Applications
While the broader class of pyrrolidine (B122466) derivatives has been extensively studied to establish structure-activity and structure-selectivity relationships, this specific information is not available for this compound. Establishing these relationships involves systematically modifying the structure of the catalyst—in this case, the pyrrolidine ring, the p-tolyl group, or the carboxylic acid function—and correlating these changes with observed reactivity and stereoselectivity. Such studies are foundational for optimizing catalyst performance and for the development of new, more efficient catalytic systems.
Conformational Analysis of the Pyrrolidine Ring and its Derivatives
The biological activity and catalytic efficacy of pyrrolidine derivatives are often dictated by the conformational preferences of the five-membered ring, which typically adopts envelope or twist conformations. A detailed conformational analysis of this compound, using techniques such as NMR spectroscopy and X-ray crystallography, combined with computational methods, would provide critical insights into the spatial arrangement of its substituents. This information is vital for understanding its interaction with other molecules, be it in a biological receptor or in the transition state of a chemical reaction. However, specific and detailed conformational studies for this compound are not found in the reviewed literature.
Future Prospects and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The demand for enantiomerically pure compounds, particularly in pharmaceuticals and catalysis, necessitates the development of efficient and environmentally benign synthetic methodologies. Future research is likely to move beyond traditional multi-step batch syntheses towards more innovative and sustainable approaches.
Key emerging strategies include:
Biocatalysis : The use of enzymes to perform stereoselective transformations offers a green alternative to conventional chemical catalysts. acs.org Engineered enzymes, such as cytochrome P411 variants, have shown promise in constructing chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. acs.org This "new-to-nature" enzymatic reaction could be adapted for the synthesis of complex pyrrolidine (B122466) structures, potentially reducing the number of steps and improving enantioselectivity. acs.org
C-H Activation : Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. nih.gov A highly efficient and enantioselective strategy based on C(sp³)-H activation has already been utilized for synthesizing analogs of 3-carboxyphenyl-pyrrolidine-2-carboxylic acid. nih.gov Applying this methodology to the synthesis of the p-tolyl derivative could significantly shorten the synthetic route and improve atom economy.
Electrochemistry : Electrosynthesis is emerging as a green and sustainable method, often eliminating the need for expensive or toxic reagents. nih.gov The electroreductive cyclization of imines with dihaloalkanes has been successfully demonstrated for producing pyrrolidine derivatives, presenting a viable and efficient alternative to traditional methods. nih.govresearchgate.net
These advanced synthetic methods are compared in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.org | Engineering enzymes (e.g., P411 variants) for specific intramolecular C-H amination. acs.org |
| C-H Activation | Increased atom economy, reduced number of synthetic steps, access to novel derivatives. nih.gov | Development of catalysts for stereoselective C-H arylation of the pyrrolidine core. nih.gov |
| Electrochemistry | Use of electricity as a "green" reagent, avoidance of toxic oxidants/reductants, potential for scalability. nih.gov | Optimization of electroreductive cyclization conditions for substituted pyrrolidines. nih.govresearchgate.net |
Expansion of Organocatalytic and Other Chiral Catalytic Applications
Chiral pyrrolidine scaffolds are central to the field of organocatalysis, with proline and its derivatives being among the most studied catalysts. nih.govmdpi.com The structure of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid, containing both a secondary amine and a carboxylic acid, makes it an ideal candidate for development into a novel bifunctional organocatalyst.
Future research in this area will likely focus on:
Bifunctional Catalysis : The carboxylic acid moiety can act as a hydrogen-bond donor to activate an electrophile, while the secondary amine can form an enamine with a carbonyl compound, activating the nucleophile. nih.gov This dual activation mechanism is highly effective in a range of asymmetric reactions.
Custom-Made Catalysts : The core structure can be modified to "custom-make" catalysts for specific transformations. For instance, derivatizing the carboxylic acid or the amine could tune the catalyst's steric and electronic properties to achieve higher stereoselectivity in reactions like Michael additions or aldol (B89426) condensations. rsc.org
Metal-Ligand Complexes : Beyond organocatalysis, the compound can serve as a chiral ligand for transition metals, creating catalysts for reactions such as asymmetric hydrogenation or C-C bond formation. The combination of the pyrrolidine ring and the carboxylic acid provides a bidentate chelation site for a metal center.
| Catalytic Application | Reaction Type | Role of this compound |
| Organocatalysis | Asymmetric Michael Additions, Aldol Reactions, Mannich Reactions. mdpi.comhilarispublisher.com | Acts as a bifunctional catalyst, activating both nucleophile and electrophile. nih.gov |
| Chiral Ligand Synthesis | Asymmetric Hydrogenation, C-C Coupling Reactions. | Forms chiral complexes with transition metals (e.g., Ruthenium, Palladium). |
| Peptide Catalysis | Aldol and Michael Reactions. mdpi.com | Serves as a chiral building block for short, catalytically active peptides. mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, better heat and mass transfer, and simplified scale-up. mdpi.com The synthesis of heterocyclic compounds, including pyrrolidines, has been shown to be highly amenable to flow conditions. uc.ptcam.ac.uk
Future prospects include:
Continuous Synthesis : Developing a multi-step, continuous flow process for the synthesis of this compound. This could involve integrating several reaction steps, such as cyclization and purification, into a single, automated sequence. cam.ac.uk Electrosynthesis in a flow microreactor, for example, has been shown to give higher yields for pyrrolidine synthesis compared to batch reactors. nih.govresearchgate.net
Automated Catalyst Screening : Automated platforms, driven by artificial intelligence (AI) and machine learning (ML), can rapidly screen derivatives of the title compound for catalytic activity. chiralpedia.com By combining automated synthesis robots with computational models, researchers can explore vast chemical spaces to discover novel catalysts with unprecedented efficiency and selectivity. chiralpedia.comyoutube.com This data-driven approach can accelerate the development of new organocatalysts for a wide range of chemical transformations. youtube.com
Exploration of New Derivatization Strategies for Advanced Materials or Probes
The functional handles on this compound—namely the carboxylic acid and the secondary amine—provide ample opportunities for derivatization to create novel molecules with specific functions.
Molecular Probes : The pyrrolidine scaffold is found in molecules used as pharmacological probes. frontiersin.orgnih.gov By attaching fluorescent tags or other reporter groups, derivatives of the title compound could be developed as specific probes for biological systems. For example, derivatization of the carboxylic acid can be achieved using fluorescent alkyl halides or by coupling to fluorescent amines. thermofisher.com
Advanced Materials : The rigid, chiral structure of the pyrrolidine ring makes it an attractive building block for advanced materials. Polymer-supported derivatives could be used as recyclable chiral catalysts or as the stationary phase in chiral chromatography.
Prodrug Development : In medicinal chemistry, carboxylic acid groups are often converted into esters to create prodrugs with improved bioavailability. nih.govresearchgate.net Catalytic asymmetric acetalization can convert the carboxylic acid into a chiral phthalidyl ester, a common promoiety. nih.gov Given that different enantiomers of prodrugs can have different pharmacological effects, developing stereoselective derivatization methods is crucial. nih.govresearchgate.net
| Derivatization Strategy | Target Application | Key Modification |
| Esterification/Amidation | Prodrugs, Pharmacological Probes. nih.govnih.gov | Modification of the carboxylic acid with alcohols or amines. thermofisher.comsemanticscholar.org |
| Polymer conjugation | Recyclable Catalysts, Chiral Stationary Phases. | Attachment to a polymer backbone via the amine or carboxylic acid. |
| Fluorophore Tagging | Molecular Imaging, Bio-sensing. | Coupling of a fluorescent molecule (e.g., fluorescein, BODIPY) to the core structure. thermofisher.com |
Q & A
Basic: What established synthetic routes are available for (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves stereoselective strategies. A robust approach uses aziridinium ion intermediates, enabling regioselective ring-opening and cyclization. For example, starting from chiral epoxides (e.g., styrene oxide), chlorination generates an aziridinium ion, followed by nitrile anion cyclization to form the pyrrolidine core . This method achieved an 84% overall yield in a chromatography-free, scalable process. Alternative routes include condensation of aryl aldehydes with aminopyridines, followed by cyclization (e.g., using Pd/Cu catalysts in DMF/toluene) .
Basic: Which spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns stereochemistry and aryl/pyrrolidine proton environments. For example, coupling constants (J) distinguish cis/trans substituents .
- Mass Spectrometry (MS): APCI or ESI-MS validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- IR Spectroscopy: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aryl ring vibrations .
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers .
Advanced: How can stereochemical purity be optimized during synthesis?
Methodological Answer:
- Chiral Catalysts: Use enantiopure starting materials (e.g., (R)-styrene oxide) to control stereochemistry .
- Reaction Conditions: Low temperatures (-20°C to 0°C) minimize racemization during cyclization.
- Crystallization: Diastereomeric salt formation (e.g., with L-tartaric acid) enhances enantiomeric excess (>99% ee) .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Solvent Selection: Replace DMF with toluene for easier recycling and reduced toxicity .
- Catalyst Loading: Optimize Pd/Cu ratios to <5 mol% for cost efficiency .
- Workflow Design: Pilot-scale processes (e.g., 17 kg batches) use continuous flow systems to improve yield and reproducibility .
Biological Activity: What role does this compound play in endothelin receptor studies?
Methodological Answer:
this compound derivatives act as ETA/ETB receptor antagonists . Structural analogs (e.g., with benzodioxole groups) exhibit sub-nanomolar affinity for both receptors. Key modifications include:
- Substituent Effects: Fluorine at the ortho position enhances ETB binding (Ki <1 nM) .
- Pharmacokinetics: N-alkyl chains (e.g., n-propyl) improve oral bioavailability (~30-50% in rats) .
Analytical Methods: How is this compound quantified in biological matrices?
Methodological Answer:
- LC-MS/MS: A validated method uses a C18 column, gradient elution (0.1% formic acid/acetonitrile), and verapamil as an internal standard. LLOQ: 1 ng/mL in plasma .
- HPLC-UV: Wavelength detection at 254 nm with a linear range of 0.5–50 µg/mL .
Structure-Activity Relationship (SAR): How do substituents influence biological activity?
Methodological Answer:
Data Contradictions: How to resolve discrepancies in biological assay results?
Methodological Answer:
- Assay Variability: Standardize cell lines (e.g., CHO-ETA/ETB) and buffer conditions (pH 7.4, 25°C) .
- Metabolite Interference: Use LC-MS/MS to distinguish parent compound from degradants .
- Receptor Cross-Talk: Validate selectivity via competitive binding assays with [¹²⁵I]-ET-1 .
Advanced: What computational tools predict the compound’s pharmacokinetics?
Methodological Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp estimates logP (2.1), solubility (-3.2 logS), and BBB penetration (low) .
- Docking Studies (AutoDock Vina): Models interactions with ETA receptor residues (e.g., Lys140 hydrogen bonding) .
Scalability: How to transition from milligram to kilogram-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
